molecular formula C22H21N3O B14173331 (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide CAS No. 1006784-36-6

(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide

Cat. No.: B14173331
CAS No.: 1006784-36-6
M. Wt: 343.4 g/mol
InChI Key: ZBSNKQHCEQRJLQ-UHFFFAOYSA-N
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Description

(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a diazenyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:

    Formation of the Diazenyl Group: The synthesis begins with the formation of the diazenyl group by reacting aniline with nitrous acid to form a diazonium salt. This reaction is carried out under acidic conditions at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the diazenyl-substituted aniline derivative.

    Acetylation: The final step involves the acetylation of the diazenyl-substituted aniline derivative with acetic anhydride to form this compound. This reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the phenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: is similar to other acetamide derivatives with diazenyl and phenyl groups.

    N-(4-(phenyldiazenyl)phenyl)acetamide: Lacks the dimethylphenyl group.

    2-(2,4-dimethylphenyl)acetamide: Lacks the diazenyl group.

Uniqueness

  • The presence of both the diazenyl and dimethylphenyl groups in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

1006784-36-6

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C22H21N3O/c1-16-8-9-18(17(2)14-16)15-22(26)23-19-10-12-21(13-11-19)25-24-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26)

InChI Key

ZBSNKQHCEQRJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C

Origin of Product

United States

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